Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15963125
InChI: InChI=1S/C11H9N3O2/c1-2-16-11(15)9-6-13-14-7-8(5-12)3-4-10(9)14/h3-4,6-7H,2H2,1H3
SMILES:
Molecular Formula: C11H9N3O2
Molecular Weight: 215.21 g/mol

Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC15963125

Molecular Formula: C11H9N3O2

Molecular Weight: 215.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate -

Specification

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
IUPAC Name ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C11H9N3O2/c1-2-16-11(15)9-6-13-14-7-8(5-12)3-4-10(9)14/h3-4,6-7H,2H2,1H3
Standard InChI Key KVLOMFKLAYWRDI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C=CC(=CN2N=C1)C#N

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Functional Groups

Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate features a bicyclic framework comprising a pyrazole ring fused to a pyridine moiety. Key substituents include:

  • Cyano group (-C≡N) at the 6-position of the pyridine ring, enhancing electrophilicity and hydrogen-bonding potential.

  • Ethoxycarbonyl group (-COOEt) at the 3-position of the pyrazole ring, contributing to lipophilicity and steric bulk.

The planar structure facilitates π-π stacking interactions, while the electron-withdrawing cyano and ester groups create regions of partial positive charge, enabling nucleophilic attack in synthetic modifications .

Physicochemical Profile

Table 1 summarizes critical physicochemical parameters derived from computational and experimental data:

PropertyValueMethod/Source
Molecular Weight215.21 g/molExperimental
LogP (Partition Coefficient)1.87 ± 0.12Calculated (PubChem )
Hydrogen Bond Donors0Structural Analysis
Hydrogen Bond Acceptors5Structural Analysis
Topological Polar Surface Area83.7 ŲComputational

The moderate LogP value indicates balanced lipophilicity, suggesting adequate membrane permeability for biological activity. The absence of hydrogen bond donors and high acceptor count may limit blood-brain barrier penetration but enhance solubility in polar solvents .

Synthesis and Structural Modifications

General Synthetic Routes

While no explicit protocols for Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate are documented, analogous pyrazolo[1,5-a]pyridines are typically synthesized through:

  • Cyclocondensation Reactions: Combining α,β-unsaturated carbonyl compounds with hydrazine derivatives to form the pyrazole ring .

  • Palladium-Catalyzed Cross-Couplings: Introducing substituents like cyano groups via Suzuki-Miyaura or Buchwald-Hartwig reactions .

A hypothetical synthesis pathway (Figure 1) could involve:

  • Pyridine Ring Construction: Starting from 2-aminopyridine, followed by nitration and reduction to introduce the cyano group.

  • Pyrazole Annulation: Reacting with ethyl acetoacetate under acidic conditions to form the fused pyrazole ring .

Key Synthetic Challenges

  • Regioselectivity: Ensuring correct positioning of the cyano and ethoxycarbonyl groups during cyclization.

  • Functional Group Compatibility: Protecting the cyano group during esterification steps to prevent hydrolysis .

Biological Activity and Mechanistic Insights

Kinase Inhibition Profile

Pyrazolo[1,5-a]pyridines are established kinase inhibitors, targeting ATP-binding pockets. The ethoxycarbonyl group may occupy hydrophobic regions, while the cyano group stabilizes interactions with catalytic lysines (e.g., EGFR T790M mutation). Table 2 compares inhibitory activities of related compounds:

CompoundTarget KinaseIC₅₀ (nM)Source
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylateCDK2112 ± 14
Pyrazolo[1,5-a]pyridine-3-carboxamideJAK338 ± 5
Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate (Predicted)EGFR~250*Extrapolation

*Estimated based on structural similarity.

Pharmacokinetic and Toxicological Considerations

Metabolic Stability

The ester group is susceptible to hydrolysis by carboxylesterases, potentially generating the carboxylic acid derivative as a major metabolite. Cyano groups generally resist first-pass metabolism but may undergo slow conversion to amides via cytochrome P450-mediated oxidation .

Toxicity Profile

Limited data exist for this compound, but related pyrazolo[1,5-a]pyridines show moderate cytotoxicity (IC₅₀ > 50 µM in HepG2 cells) . The cyano group raises concerns about cyanide release under extreme pH conditions, necessitating stability studies in physiological buffers.

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